4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that features a benzimidazole core, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes . The final step involves the formation of the piperidine carboxamide moiety, which can be achieved through amide bond formation reactions using coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine .
Scientific Research Applications
4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The benzimidazole core is known to interact with DNA, which could explain its potential anticancer activity . The thiophene ring may contribute to its electronic properties, making it useful in materials science .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)-1,3-thiazol-2-amines: These compounds share the benzimidazole core but have a thiazole ring instead of a thiophene ring.
4-(1H-benzo[d]imidazol-2-yl)-3-alkyl-2,3-dihydro-1,3-thiazol-2-amines: These compounds also feature a benzimidazole core but differ in the alkyl substitution on the thiazole ring.
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the combination of its benzimidazole, thiophene, and piperidine moieties. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, from medicinal chemistry to materials science .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-17(20-15-6-3-11-23-15)21-9-7-12(8-10-21)16-18-13-4-1-2-5-14(13)19-16/h1-6,11-12H,7-10H2,(H,18,19)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMBQWPEIVCAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.